molecular formula C9H10ClN3 B1149731 6-Hydrazinylquinoline hydrochloride CAS No. 103755-52-8

6-Hydrazinylquinoline hydrochloride

Cat. No.: B1149731
CAS No.: 103755-52-8
M. Wt: 195.65
InChI Key: IYTZOVRQMIGNHZ-UHFFFAOYSA-N
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Description

6-Hydrazinylquinoline hydrochloride is an organic compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a hydrazine group attached to the quinoline ring, forming a hydrochloride salt. This compound is known for its significant applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Hydrazinylquinoline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .

Scientific Research Applications

6-Hydrazinylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Hydrazinylquinoline hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    6-Hydrazinoquinoline dihydrochloride: A similar compound with two hydrochloride groups.

    Quinoline derivatives: Other quinoline-based compounds with different functional groups.

Uniqueness

6-Hydrazinylquinoline hydrochloride is unique due to its specific hydrazine group attached to the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

quinolin-6-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTZOVRQMIGNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NN)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120209-22-5, 103755-52-8
Record name Quinoline, 6-hydrazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120209-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 6-hydrazinyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103755-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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